![molecular formula C24H19BFNO5S B581603 [4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid CAS No. 1312201-00-5](/img/structure/B581603.png)

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

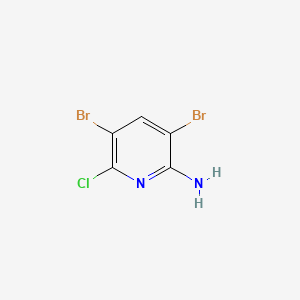

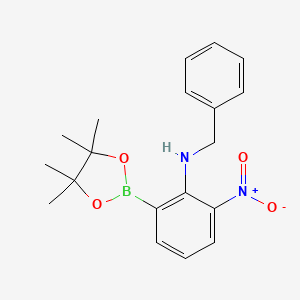

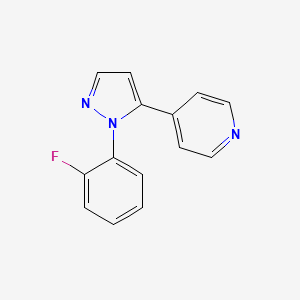

“[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid” is a boronic acid-based compound with the molecular formula C24H19BFNO5S . It is also known as HA155 .

Molecular Structure Analysis

The molecular weight of this compound is 463.3 g/mol . The InChI (International Chemical Identifier) string of the compound is InChI=1S/C24H19BFNO5S/c26-20-9-3-17 (4-10-20)14-27-23 (28)22 (33-24 (27)29)13-16-5-11-21 (12-6-16)32-15-18-1-7-19 (8-2-18)25 (30)31/h1-13,30-31H,14-15H2/b22-13- . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is B (C1=CC=C (C=C1)COC2=CC=C (C=C2)C=C3C (=O)N (C (=O)S3)CC4=CC=C (C=C4)F) (O)O .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 463.3 g/mol . Unfortunately, I was unable to find more specific information on the physical and chemical properties of this compound from the web search results.

Wissenschaftliche Forschungsanwendungen

Autotaxin Inhibition

Autotaxin (ATX) is an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA, in turn, activates G protein-coupled receptors (LPA1-6), leading to various cellular responses such as cell proliferation, migration, and cytokine production. The ATX-LPA signaling pathway is associated with metabolic disorders, inflammation, and disease progression. HA155 acts as a selective ATX inhibitor, effectively blocking the production of LPA . By inhibiting ATX, HA155 shows promise in treating related diseases, including cancer, fibrosis, and cardiovascular conditions.

Structural Insights

The crystal structure of HA155 reveals its optimized conformation. This stable structure is crucial for its inhibitory activity against ATX. Understanding the molecular details of HA155’s binding to the ATX active site aids in drug design and optimization .

Clinical Potential

Three ATX inhibitors—GLPG1690, BBT-877, and BLD-0409—have entered clinical trials. These compounds, including HA155, hold promise for therapeutic interventions. Further research aims to enhance their efficacy and safety profiles .

Wirkmechanismus

Target of Action

HA155, also known as B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is a secreted lysophospholipase D, which generates the bioactive lipid mediator lysophosphatidic acid (LPA) . LPA stimulates migration, proliferation, and survival of cells by activating specific G protein-coupled receptors .

Mode of Action

HA155 inhibits ATX by binding to the ATX active site . The boronic acid moiety in HA155 targets the threonine oxygen nucleophile in the ATX active site . Meanwhile, the hydrophobic 4-fluorobenzyl moiety of HA155 targets the hydrophobic pocket responsible for lipid binding .

Biochemical Pathways

The ATX-LPA signaling axis is involved in cancer, inflammation, and fibrotic disease . ATX facilitates the hydrolysis of lysophosphatidylcholine (LPC) to LPA, a bioactive phospholipid, which facilitates a diverse range of cellular effects in multiple tissue types . Abnormal LPA expression can lead to the progression of diseases such as cancer and fibrosis .

Pharmacokinetics

It is known that ha155 is a potent and selective autotaxin inhibitor, with an ic50 of 57 nM .

Result of Action

HA155 potently blocks thrombin-induced LPA secretion in platelets . It completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner .

Action Environment

The action of HA155 is influenced by the environment in which it operates. For instance, platelets are important participants in LPA production in the circulation . Activated platelets play an active role in LPA production during clotting . An anti-platelet antibody can decrease the production of LPA in serum by almost 50% in rat experiments .

Eigenschaften

IUPAC Name |

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWUZCBSWABPMR-XKZIYDEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BFNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676768 |

Source

|

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |

CAS RN |

1229652-21-4 |

Source

|

| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

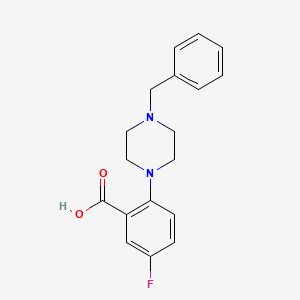

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

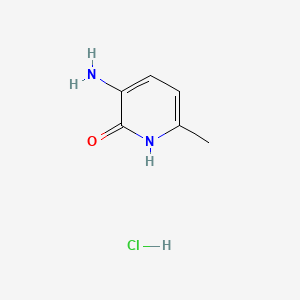

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

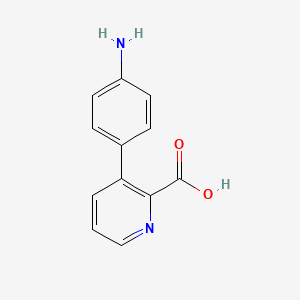

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)